molecular formula C10H10BrClFN B2839501 6-Bromo-5-chloro-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 2418667-61-3

6-Bromo-5-chloro-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2839501
CAS No.: 2418667-61-3
M. Wt: 278.55
InChI Key: XHTAHWINGTTWKI-UHFFFAOYSA-N
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Description

6-Bromo-5-chloro-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline is a heterocyclic organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the isoquinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-chloro-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the following steps:

    Bromination: Introduction of the bromine atom into the isoquinoline ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Chlorination: Chlorine is introduced using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

    Fluorination: Fluorine is incorporated using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Methylation: The methyl group is introduced using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, industrial methods may employ more cost-effective and scalable reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-chloro-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogen atoms can be substituted using nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Reactions typically occur in acidic or basic media at elevated temperatures.

    Reduction: Reactions are often carried out in anhydrous solvents under inert atmosphere.

    Substitution: These reactions usually require polar aprotic solvents and may be catalyzed by transition metals.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroisoquinoline analogs.

Scientific Research Applications

6-Bromo-5-chloro-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromo-5-chloro-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-5-chloro-8-fluoro-1,2,3,4-tetrahydroisoquinoline
  • 6-Bromo-5-chloro-3-methyl-1,2,3,4-tetrahydroisoquinoline
  • 5-Chloro-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline

Uniqueness

6-Bromo-5-chloro-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to the specific combination of bromine, chlorine, and fluorine atoms on the isoquinoline ring. This unique substitution pattern can result in distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-bromo-5-chloro-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClFN/c1-5-2-6-7(4-14-5)9(13)3-8(11)10(6)12/h3,5,14H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHTAHWINGTTWKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(CN1)C(=CC(=C2Cl)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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